molecular formula C28H20BrNO B4754719 3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline

3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline

Cat. No. B4754719
M. Wt: 466.4 g/mol
InChI Key: CAXSCYOYSWYCFT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline, commonly known as BMQ, is a synthetic compound that belongs to the class of benzoquinoline derivatives. BMQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of BMQ is not fully understood. However, it has been proposed that BMQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BMQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, BMQ has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as phosphatidylinositol 3-kinase (PI3K) and Akt. BMQ has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle and apoptosis. In addition, BMQ has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune response and inflammation.

Advantages and Limitations for Lab Experiments

BMQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BMQ has been extensively studied for its potential as a therapeutic agent, making it a well-characterized compound. However, there are also some limitations to using BMQ in lab experiments. It has been found to have low solubility in water, which can make it difficult to dissolve in certain assays. In addition, BMQ has been found to have low stability in solution, which can affect its activity over time.

Future Directions

There are several future directions for research on BMQ. One direction is to further investigate the mechanism of action of BMQ, particularly its effects on cell cycle regulation and apoptosis. Another direction is to explore the potential of BMQ as a therapeutic agent for other diseases, such as viral infections and fungal infections. Additionally, research can be conducted to optimize the synthesis of BMQ to increase its yield and purity. Finally, studies can be conducted to improve the solubility and stability of BMQ in solution, which can enhance its activity in lab experiments.
Conclusion:
In conclusion, BMQ is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. BMQ has been extensively studied for its anticancer, antiviral, and antifungal properties. The synthesis of BMQ has been optimized to increase its yield and purity. The exact mechanism of action of BMQ is not fully understood, but it has been proposed to exert its activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BMQ has several advantages for lab experiments, but also has some limitations. There are several future directions for research on BMQ, including investigating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, optimizing its synthesis, and improving its solubility and stability in solution.

Scientific Research Applications

BMQ has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antiviral, and antifungal properties. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. BMQ has also been shown to have antiviral activity against HIV-1 and herpes simplex virus, and antifungal activity against Candida albicans.

properties

IUPAC Name

3-(4-bromophenyl)-1-[(E)-2-(4-methoxyphenyl)ethenyl]benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrNO/c1-31-24-15-7-19(8-16-24)6-9-22-18-27(21-10-13-23(29)14-11-21)30-26-17-12-20-4-2-3-5-25(20)28(22)26/h2-18H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSCYOYSWYCFT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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